molecular formula C9H14N2S2 B15159789 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate CAS No. 793605-00-2

2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate

Katalognummer: B15159789
CAS-Nummer: 793605-00-2
Molekulargewicht: 214.4 g/mol
InChI-Schlüssel: SRXURTNPBKZUNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate, typically involves the heterocyclization of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the use of sulfur-containing reagents and specific reaction conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate depends on its specific application. In medicinal chemistry, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific compound and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2,5-Dimethyl-3-thienyl)ethyl carbamimidothioate include other thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and potential applications. Its combination of a thiophene ring with a carbamimidothioate group may confer unique properties that make it suitable for specific research or industrial applications.

Eigenschaften

CAS-Nummer

793605-00-2

Molekularformel

C9H14N2S2

Molekulargewicht

214.4 g/mol

IUPAC-Name

2-(2,5-dimethylthiophen-3-yl)ethyl carbamimidothioate

InChI

InChI=1S/C9H14N2S2/c1-6-5-8(7(2)13-6)3-4-12-9(10)11/h5H,3-4H2,1-2H3,(H3,10,11)

InChI-Schlüssel

SRXURTNPBKZUNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(S1)C)CCSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.